molecular formula C19H19N3OS2 B6490137 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide CAS No. 394237-64-0

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide

Cat. No.: B6490137
CAS No.: 394237-64-0
M. Wt: 369.5 g/mol
InChI Key: XHHRCEMCQQQEHY-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide is a complex organic compound characterized by its thiadiazole and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide typically involves multiple steps, starting with the formation of the thiadiazole ring One common method includes the reaction of 2-methylbenzenamine with carbon disulfide and hydrazine to form the thiadiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics.

Medicine: In medicine, this compound is being explored for its therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and antioxidant effects, which could be beneficial in treating chronic diseases.

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammatory responses.

Comparison with Similar Compounds

  • Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

  • Phenylsulfanyl derivatives: Compounds containing the phenylsulfanyl group are known for their antimicrobial properties.

Uniqueness: N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-3-16(24-14-10-5-4-6-11-14)17(23)20-19-22-21-18(25-19)15-12-8-7-9-13(15)2/h4-12,16H,3H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHRCEMCQQQEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401156351
Record name N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394237-64-0
Record name N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394237-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401156351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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